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molecular formula C12H11ClN2O2S2 B8312433 4-Amino-3-(4-chlorophenylthio)-benzenesulphonamide

4-Amino-3-(4-chlorophenylthio)-benzenesulphonamide

Cat. No. B8312433
M. Wt: 314.8 g/mol
InChI Key: METKVJVBZNSOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004948

Procedure details

3-(4-Chlorophenylthio)-4-nitro-benzenesulphonamide (0.50 g, 1.45 mmol), NH4Cl (0.16 g; 2.90 mmol) and Fe powder (0.40 g; 7.25 mmol) were suspended in EtOH (10 ml)/water (5 ml) and refluxed for 30 minutes. The solution was filtered, evaporated down and the residue was taken up in CH2Cl2. It was washed with water, dried over MgSO4 and evaporated down. The residue was used again in its crude form. Yield: 0.43 g=94% 13C (100 MHz, CDCl3)d 152.17, 136.12, 133.59, 132.24, 130.75, 129.86, 129.38, 128.37, 114.69, 114.09
Name
3-(4-Chlorophenylthio)-4-nitro-benzenesulphonamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:10]=[C:11]([S:18]([NH2:21])(=[O:20])=[O:19])[CH:12]=[CH:13][C:14]=2[N+:15]([O-])=O)=[CH:4][CH:3]=1.[NH4+].[Cl-].O>CCO.[Fe]>[NH2:15][C:14]1[CH:13]=[CH:12][C:11]([S:18]([NH2:21])(=[O:19])=[O:20])=[CH:10][C:9]=1[S:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
3-(4-Chlorophenylthio)-4-nitro-benzenesulphonamide
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC=1C=C(C=CC1[N+](=O)[O-])S(=O)(=O)N
Step Two
Name
Quantity
0.16 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
WASH
Type
WASH
Details
It was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)S(=O)(=O)N)SC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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